

Application Notes and Protocols for "Kalii Dehydrographolidi Succinas" in Animal Studies

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Compound of Interest						
Compound Name:	Kalii Dehydrographolidi Succinas					
Cat. No.:	B10818304	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **Kalii Dehydrographolidi Succinas** (also known as Potassium Dehydroandrographolide Succinate) in preclinical animal studies. The information is compiled from various pharmacological research papers and is intended to guide the design of new experiments.

Compound Profile

- Name: Kalii Dehydrographolidi Succinas
- Synonyms: Potassium Dehydroandrographolide Succinate, Dehydroandrographolide Succinate (DAS)
- CAS Number: 76958-99-1
- Source: A water-soluble derivative of dehydroandrographolide, which is a bioactive component isolated from the plant Andrographis paniculata.
- Primary Therapeutic Effects: Immunostimulatory, anti-infective, anti-inflammatory, and antiviral.[1][2][3] It is clinically used in the treatment of viral pneumonia and upper respiratory tract infections.[1][2][3]

Dosing and Administration in Animal Models



The following tables summarize the dosages and administration routes of **Kalii Dehydrographolidi Succinas** and its related forms in various animal models.

Table 1: Dosing Regimens in Rodent Models



Animal Model	Compound Administere d	Dose	Administrat ion Route	Therapeutic Application / Model	Reference
Wistar Rats	Dehydroandr ographolide succinate (DAS)	25 mg/kg	Intravenous (i.v.)	Pharmacokin etics and Anti- inflammatory	[4]
Wistar Rats	Dehydroandr ographolide succinate (DAS)	25 mg/kg	Intratracheal	Pharmacokin etics and Anti- inflammatory	[4]
Mice	Dehydroandr ographolide (Deh)	50 mg/kg	Not Specified	Cholestatic Liver Injury (LPS- induced)	[3]
Mice	Potassium dehydroandro grapholisucci nate succinate	50 mg/kg	Intraperitonea I (i.p.)	Antiviral (Pneumonia Virus)	[5]
Mice	Potassium dehydroandro grapholisucci nate succinate	50 mg/kg	Intraperitonea I (i.p.)	Anti-pyretic	[5]
Mice	Potassium dehydroandro grapholisucci nate succinate	50 mg/kg	Intraperitonea I (i.p.)	Anti- inflammatory (Ear Swelling)	[5]
C57BL/6 Mice	Potassium dehydroandro grapholide	Not Specified (In vivo)	Not Specified	Vascular Remodeling	[6]



succinate (PDA)

Table 2: In Vitro Concentrations for Mechanistic Studies

Cell Line	Compound Administered	Concentration	Investigated Effect	Reference
Rat Smooth Muscle Cells (SMCs)	Potassium dehydroandrogra pholide succinate (PDA)	1, 5, 10, 15, 20 μmol·L ⁻¹	Expression of MyD88 and CDH13	[6]
Marc-145 Cells	Potassium dehydroandrogra pholide succinate (PDS)	57.15 to 85.41 μmol·L ⁻¹ (EC ₅₀)	Antiviral (PRRSV)	[7]
Porcine Alveolar Macrophages (PAMs)	Potassium dehydroandrogra pholide succinate (PDS)	560 μmol·L ⁻¹	Antiviral (PRRSV)	[7]

Experimental Protocols Anti-Inflammatory Study in LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol is based on studies evaluating the anti-inflammatory effects of dehydroandrographolide succinate.

- Animal Model: BALB/c mice.
- Acclimatization: Animals are acclimatized for at least one week before the experiment.
- Induction of ALI: Acute lung injury is induced by intratracheal administration of Lipopolysaccharide (LPS).



- Drug Preparation: Prepare a solution of **Kalii Dehydrographolidi Succinas** in a suitable vehicle (e.g., sterile saline). For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[8]
- Administration:
 - Intravenous (i.v.) Group: Administer the compound at the specified dose (e.g., 25 mg/kg)
 via the tail vein.
 - Intratracheal Group: Administer the compound directly into the trachea.
 - Control Group: Administer the vehicle solution using the same route.
- Monitoring and Sample Collection:
 - At predetermined time points post-administration, collect bronchoalveolar lavage fluid
 (BALF) to analyze inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6, IL-1β).
 - Collect lung tissue for histological analysis and to measure drug concentration.
 - Collect blood samples to determine pharmacokinetic parameters.
- Data Analysis: Compare the inflammatory markers and drug bioavailability between the
 different administration routes. A study showed that intratracheal administration significantly
 increased drug availability in the lung by over 80-fold compared to intravenous delivery,
 leading to enhanced local anti-inflammatory efficacy.[1]

Antiviral Study in a Pneumonia Virus-Infected Mouse Model

This protocol is adapted from a study investigating the antiviral properties of the compound.[5]

- Animal Model: Mice (120 total, male and female).
- Infection: Anesthetize mice lightly with ether and intranasally infect them with a 1:320 titer of pneumonia virus (0.04 ml per mouse).
- Grouping: Randomly divide the mice into four groups (n=30 each):



- Treatment Group: Kalii Dehydrographolidi Succinas (50 mg/kg).
- Positive Control Group 1: LIANBIZHI ZHUSHEYE (100 mg/kg).
- Positive Control Group 2: Another relevant control drug (50 mg/kg).
- Saline Control Group: 0.2 ml normal saline.
- Administration: Administer the treatments via intraperitoneal injection daily for 7 consecutive days, starting the day after infection.
- Observation: Monitor the animals for 20 days and record the number of deaths in each group.
- Data Analysis: Calculate the survival rate for each group and compare the efficacy of the treatments.

Signaling Pathways and Mechanisms of Action

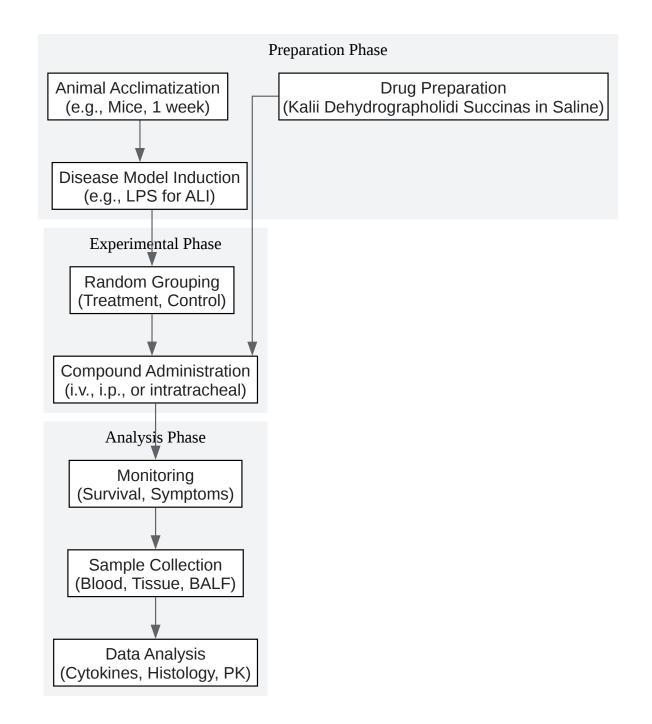
Kalii Dehydrographolidi Succinas and its parent compound, dehydroandrographolide, exert their effects by modulating several key signaling pathways.

- Anti-inflammatory Effects: The compound has been shown to inhibit inflammatory responses by regulating pathways such as NF-κB and Nrf2.[3][9] In mouse models of cholestatic liver injury and mastitis, it significantly reduced the release of inflammatory factors like IL-6, IL-1β, and TNF-α.[3]
- Vascular Remodeling: In a mouse model of vascular injury, Potassium
 Dehydroandrographolide Succinate was found to regulate the MyD88/CDH13 signaling pathway in smooth muscle cells.[6]
- Antiviral Action: The antiviral mechanism involves interfering with the viral replication cycle.
 [9] Andrographolide, the precursor, is known to prevent vesicular acidification, which disrupts the cytoplasmic transport of viruses.
- Muscle Atrophy: Dehydroandrographolide succinate may mitigate muscle atrophy through the Akt/GSK3β and MuRF-1 pathways.[8]

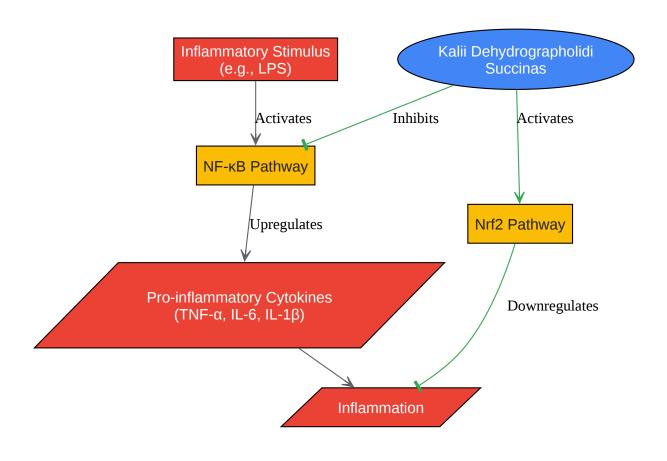


Visualizations Experimental Workflow Diagram









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